N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride

説明

Molecular Structure Analysis

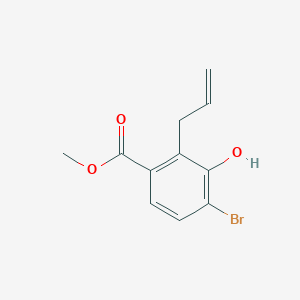

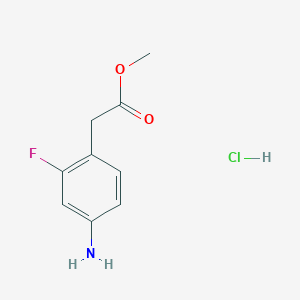

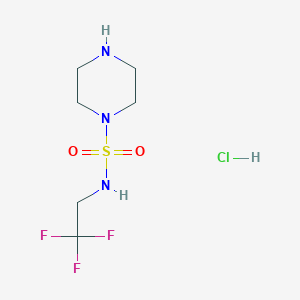

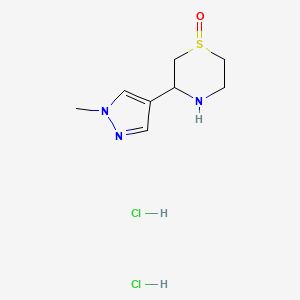

The molecular structure of “N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride” consists of a piperazine ring substituted with a trifluoroethyl group and a sulfonamide group . The InChI code for this compound is 1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride” are not fully detailed in the retrieved data. The compound’s density, boiling point, and melting point are not available .

科学的研究の応用

Carbonic Anhydrase Inhibition

N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride belongs to the class of sulfonamide diuretics, which act as carbonic anhydrase inhibitors. This action is crucial for therapeutic applications in conditions like obesity, cancer, epilepsy, and hypertension. The inhibition of carbonic anhydrase isoforms in kidneys and blood vessels explains the drugs' blood pressure lowering effects and organ-protective activity. The renal carbonic anhydrases' inhibition leads to a significant increase in nitrite excretion in urine, indicating their role in nitrite reabsorption in humans, which has implications for drug design in this domain (Carta & Supuran, 2013).

Therapeutic Potency and Drug Repositioning

Sulfonamides, including derivatives of N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride, are utilized in various therapeutic areas beyond their initial antibacterial applications. They show significant activity as antiglaucoma agents by targeting carbonic anhydrase II and as antitumor agents/diagnostic tools targeting carbonic anhydrase IX/XII. The diversity in the therapeutic applications of sulfonamides, as well as their role in new drug development for diseases like glaucoma, cancer, and inflammatory conditions, underscores their importance in medicinal chemistry and drug repositioning efforts (Carta, Scozzafava, & Supuran, 2012).

Piperazine Derivatives in Drug Design

The piperazine moiety, as part of compounds like N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride, plays a significant role in the design of drugs with a wide range of therapeutic uses. These include antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The versatility of the piperazine scaffold in medicinal chemistry is highlighted by its presence in numerous marketed drugs, offering a promising avenue for the rational design of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Environmental and Health Implications

The use and environmental presence of sulfonamide compounds, including N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride derivatives, raise concerns regarding their impact on microbial populations and human health. The agricultural use of sulfonamides has led to their presence in the environment, potentially affecting microbial resistance and posing health risks on a global scale. Addressing these risks requires effective risk management and regulatory measures to mitigate the adverse effects of sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety and Hazards

特性

IUPAC Name |

N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N3O2S.ClH/c7-6(8,9)5-11-15(13,14)12-3-1-10-2-4-12;/h10-11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNJFMIBINWGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)